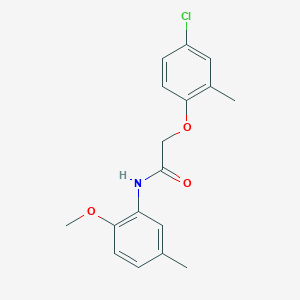
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea, also known as DCMU, is a herbicide that has been widely used in agriculture to control the growth of weeds. It is a synthetic compound that is structurally similar to chlorophyll, which is the pigment that is responsible for photosynthesis in plants. DCMU is known to inhibit photosynthesis in plants, which leads to their death. However, DCMU has also been found to have other applications in scientific research, which will be discussed in
Mecanismo De Acción
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea binds to the QB site of photosystem II, which is the site where plastoquinone binds during photosynthesis. By binding to this site, N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea prevents the transfer of electrons from the QA site to the QB site, which inhibits the production of ATP and NADPH. This leads to the accumulation of electrons in the photosystem II complex, which can cause oxidative damage to the plant.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has been found to have several biochemical and physiological effects on plants. It has been shown to inhibit the production of chlorophyll, which leads to the bleaching of leaves. It also inhibits the production of carotenoids, which are important pigments that protect plants from oxidative damage. N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to the plant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has several advantages for use in lab experiments. It is a potent inhibitor of photosynthesis, which makes it useful for studying the mechanism of photosynthesis in plants. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea also has some limitations. It is toxic to plants at high concentrations, which can limit its use in certain experiments. It is also not selective for photosystem II, which means that it can inhibit other proteins and enzymes in the plant.
Direcciones Futuras
There are several future directions for research involving N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea. One area of research is the development of new herbicides that are based on the structure of N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea. Another area of research is the study of the effects of N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea on other organisms, such as algae and bacteria. N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has also been found to have potential applications in the field of photovoltaics, where it can be used as a sensitizer for dye-sensitized solar cells. Overall, N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea is a versatile compound that has many potential applications in scientific research.
Métodos De Síntesis
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 3,4-dimethyl aniline in the presence of a thiourea catalyst. The reaction results in the formation of N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea, which can be purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has been used extensively in scientific research to study the mechanism of photosynthesis in plants. It is a potent inhibitor of photosystem II, which is the protein complex responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has been used to study the electron transport chain and the production of ATP and NADPH in plants.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-9-3-5-12(7-10(9)2)18-15(20)19-14-6-4-11(16)8-13(14)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIANUQTPDEWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
![2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5803737.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803743.png)
![2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)


![2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5803781.png)
![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)

![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)